2-{[4-(cyclopentyloxy)benzyl]amino}ethanol
Overview
Description
2-{[4-(cyclopentyloxy)benzyl]amino}ethanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Renewable Benzyl Alcohol Production
A study explored the de novo biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli, utilizing a non-natural pathway. This approach demonstrates the potential of metabolic engineering in producing valuable chemicals from sustainable resources, highlighting an innovative application of amino alcohol derivatives in biotechnological processes (Pugh et al., 2015).
Heterocycles Building Block
Research on the synthesis and conformation of benzoxazole methyl ester reveals its utility as a versatile building block for creating complex heterocyclic structures. This work underscores the importance of amino alcohol derivatives in facilitating the construction of molecules with potential pharmaceutical applications (Saeed et al., 2021).
Receptor Differentiation
Amino alcohol derivatives have been instrumental in differentiating β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding receptor function and pharmacodynamics, providing insights into the development of targeted therapeutics (Lands et al., 1967).
Photophysical Studies
The synthesis and photostability studies of NIR probes with various terminals on benzo[a]phenoxazines demonstrate the role of amino alcohol derivatives in the development of photostable compounds for biological imaging applications. This research contributes to the advancement of diagnostic and therapeutic tools (Raju et al., 2016).
Solid Phase Carbohydrate Synthesis
A linker for solid-phase carbohydrate synthesis, allowing for the introduction of variable anomeric functionality, showcases the utility of amino alcohol derivatives in facilitating the synthesis of complex carbohydrates. This application is particularly relevant in the field of glycoscience, where precise molecular construction is essential (Weigelt & Magnusson, 1998).
Properties
IUPAC Name |
2-[(4-cyclopentyloxyphenyl)methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-10-9-15-11-12-5-7-14(8-6-12)17-13-3-1-2-4-13/h5-8,13,15-16H,1-4,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASMDTAXXKUTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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